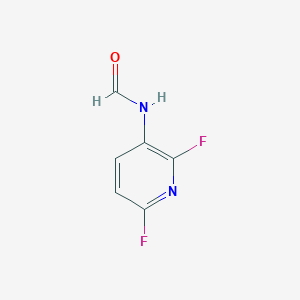

N-(2,6-difluoropyridin-3-yl)formamide

Description

N-(2,6-difluoropyridin-3-yl)formamide is a pyridine derivative featuring a formamide group (-NHCHO) at the 3-position and fluorine atoms at the 2- and 6-positions of the pyridine ring. The fluorine substituents likely enhance electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs.

Propriétés

Formule moléculaire |

C6H4F2N2O |

|---|---|

Poids moléculaire |

158.11 g/mol |

Nom IUPAC |

N-(2,6-difluoropyridin-3-yl)formamide |

InChI |

InChI=1S/C6H4F2N2O/c7-5-2-1-4(9-3-11)6(8)10-5/h1-3H,(H,9,11) |

Clé InChI |

QEJHMMQHROTPFC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC(=C1NC=O)F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyridine-Based Formamides and Pivalamides

N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide ()

- Structure : Features a pivalamide group (-NHC(O)C(CH₃)₃) and substituents (fluoro, iodo, formyl) on the pyridine ring.

- The iodine atom introduces heavy atom effects, which may influence spectroscopic properties or reactivity in cross-coupling reactions .

N-(2-chloro-6-formylpyridin-3-yl)pivalamide ()

- Structure : Contains a chlorine atom at the 2-position and a formyl group at the 6-position.

- Comparison : Chlorine’s lower electronegativity compared to fluorine (in the target compound) may reduce the pyridine ring’s electron deficiency. The formyl group at position 6 could enhance electrophilicity, contrasting with fluorine’s inductive effects in the target compound .

Formamide Derivatives with Aromatic Moieties

N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside ()

- Structure : Combines a formamide group with a glycosylated aromatic ring (β-D-xylose).

- Comparison : The xyloside moiety significantly increases polarity and aqueous solubility, which may enhance bioavailability in biological systems. In contrast, the pyridine ring in the target compound likely reduces polarity, favoring lipid membrane penetration .

Formoterol-Related Compounds E and F ()

- Structure: Formamide groups attached to hydroxy-phenyl-ethanolamine backbones (e.g., N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]-formamide).

- Analytical Data : Retention times (0.4–0.7) and relative response factors (1.00–1.75) from HPLC analyses () suggest these compounds exhibit distinct chromatographic behavior compared to simpler pyridine-based formamides. The target compound’s fluorine substituents may shorten retention times due to increased polarity .

Agrochemical Formamides

N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)formamide (Trimorphamide) ()

- Use : Registered as a pesticide.

- Comparison : The trichloroethyl and morpholine groups introduce significant hydrophobicity and conformational rigidity. The target compound’s difluoropyridine core may offer improved photostability and reduced environmental persistence compared to chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.